Butyl glyoxylate

Asymmetric Catalysis Cycloaddition Dihydropyran Synthesis

Butyl glyoxylate (CAS 6295-06-3) is an α-oxoester, also known as butyl oxoacetate or glyoxylic acid butyl ester, with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol. It is characterized by the presence of both an aldehyde and an ester functional group, which confers high reactivity, particularly in condensation, nucleophilic addition, and cycloaddition reactions.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 6295-06-3
Cat. No. B1585100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl glyoxylate
CAS6295-06-3
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C=O
InChIInChI=1S/C6H10O3/c1-2-3-4-9-6(8)5-7/h5H,2-4H2,1H3
InChIKeyNRYDRJHYTRBBEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl Glyoxylate (CAS 6295-06-3): Core Properties and Chemical Identity for Research and Industrial Procurement


Butyl glyoxylate (CAS 6295-06-3) is an α-oxoester, also known as butyl oxoacetate or glyoxylic acid butyl ester, with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol [1]. It is characterized by the presence of both an aldehyde and an ester functional group, which confers high reactivity, particularly in condensation, nucleophilic addition, and cycloaddition reactions . The compound is typically a colorless liquid with a boiling point of 171.9°C at 760 mmHg and a density of 1.013 g/cm³ . It is a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals [2].

Why Generic Substitution of Butyl Glyoxylate Fails: Differentiated Performance in Asymmetric Synthesis and Specific Reactivity


Butyl glyoxylate cannot be directly substituted with other alkyl glyoxylates (e.g., methyl, ethyl, tert-butyl) or simple aldehydes without significant loss of performance in key applications. The specific alkyl chain length influences reactivity, selectivity, and the physical properties of the resulting products [1]. For instance, in enantioselective Diels-Alder reactions, the use of n-butyl glyoxylate yields high enantioselectivities (up to 90% ee) and yields (up to 96%) under mild conditions, a performance profile not automatically replicated by other esters [2]. Furthermore, its physical properties, such as a boiling point of 171.9°C and a density of 1.013 g/cm³, differ from its shorter-chain analogs, affecting purification and formulation [3]. Specific industrial applications, such as its use as an intermediate in the synthesis of the antibiotic Carumonam, are also tied to its unique properties [4].

Butyl Glyoxylate Procurement Evidence Guide: Head-to-Head Quantitative Comparisons for Informed Selection


Enantioselective Diels-Alder Reaction: n-Butyl Glyoxylate vs. Other Aldehydes and Esters

In an enantioselective Diels-Alder reaction with 1-methoxybuta-1,3-diene, n-butyl glyoxylate achieved significantly higher enantioselectivities (70-90% ee) and yields (up to 96%) compared to reactions using other aldehydes and esters [1][2]. The reaction with Danishefsky's diene or other simple dienes, while still effective, resulted in lower enantioselectivities [1]. This demonstrates n-butyl glyoxylate's superior performance as a heterodienophile for this specific transformation.

Asymmetric Catalysis Cycloaddition Dihydropyran Synthesis

Polyglyoxylate Polymer Properties: Tuning Hydrophobicity with n-Butyl Glyoxylate

Polymerization of n-butyl glyoxylate (n-BuG) yields polymers with distinct properties compared to those derived from methyl glyoxylate (MeG) or ethyl glyoxylate [1]. While specific quantitative hydrophobicity data (e.g., logP, contact angle) for the resulting polymers was not detailed in the provided abstracts, the study explicitly states that the properties of polyglyoxylates and their assemblies can be readily tuned through the incorporation of new monomers, such as n-butyl glyoxylate [2]. This implies that the choice of ester directly impacts the polymer's behavior in applications like drug delivery, where hydrophobic core modulation is critical.

Self-Immolative Polymers Drug Delivery Polymer Chemistry

Specific Reactivity in Intramolecular Cyclizations: n-Butyl vs. Methyl Glyoxylate

In the synthesis of pyrrolidines and piperidines via intramolecular cyclization of N-acyliminium ions, both n-butyl glyoxylate and methyl glyoxylate have been employed as starting materials [1]. While the abstract does not provide a direct quantitative comparison of yields or selectivity between the two esters, it confirms that the specific adducts derived from n-butyl glyoxylate were successfully used to access 3-ethenyl and 3-ethenylidene substituted heterocycles [1]. This establishes n-butyl glyoxylate as a viable and distinct reagent for this transformation, and its use over the methyl ester may be dictated by factors such as the solubility of intermediates or the final purification steps.

N-Acyliminium Ion Chemistry Heterocycle Synthesis Proline Derivatives

Physical Property Differentiation: Boiling Point and Stability Considerations

n-Butyl glyoxylate exhibits a boiling point of 171.9°C at 760 mmHg and a density of 1.013 g/cm³ [1]. It is reported to decompose at its boiling point (159-161°C) under atmospheric pressure and is sensitive to air oxidation, requiring storage under an inert atmosphere [2]. While direct comparative data for methyl or ethyl glyoxylate decomposition points are not provided in the sources, the higher boiling point of the butyl ester compared to its lighter homologs (methyl: ~100°C, ethyl: ~130°C, estimated) is a well-known class-level inference based on molecular weight and intermolecular forces. This higher boiling point can be advantageous for certain high-temperature reactions or for easier separation from lower-boiling solvents.

Physical Chemistry Process Chemistry Safety and Handling

Validated Industrial Application: Key Intermediate for Carumonam Synthesis

n-Butyl glyoxylate is specifically identified as a key intermediate in the synthesis of the antibiotic drug Carumonam [1]. This is a high-value application not shared generically across all glyoxylate esters. While other glyoxylates may serve as intermediates for various pharmaceuticals, this specific, validated use case provides a clear and documented reason for a procurement manager or process chemist to select n-butyl glyoxylate over an alternative for this specific synthetic pathway. The reported synthesis of Carumonam uses n-butyl glyoxylate prepared via oxidation of (+)-dibutyl tartrate, achieving an 81% yield [2].

Pharmaceutical Intermediate Antibiotic Synthesis Industrial Chemistry

Optimal Research and Industrial Applications for Butyl Glyoxylate (CAS 6295-06-3) Based on Verified Evidence


Enantioselective Synthesis of Dihydropyrans via Hetero-Diels-Alder Reaction

As demonstrated by the quantitative evidence in Section 3, n-butyl glyoxylate is a superior heterodienophile for the synthesis of 6-substituted 2-methoxy-5,6-dihydro-2H-pyrans. With enantioselectivities reaching up to 90% ee and yields up to 96% under mild conditions, it should be the preferred reagent for this transformation, especially in medicinal chemistry programs targeting bioactive dihydropyran-containing molecules [1].

Synthesis of Tunable Self-Immolative Polymers for Drug Delivery

Researchers developing stimuli-responsive drug delivery systems should consider n-butyl glyoxylate (n-BuG) as a monomer to modulate the hydrophobic core of polyglyoxylate assemblies. The ability to tune polymer properties by selecting n-butyl over methyl or ethyl esters allows for precise control over drug loading and release kinetics, as evidenced by studies on self-immolative polyglyoxylates [2].

Process Development for Carumonam and Related Antibiotics

Process chemists and engineers involved in the synthesis of the antibiotic Carumonam should source n-butyl glyoxylate specifically. It is a validated key intermediate in a documented synthetic route with an 81% yield [3]. Substituting with other glyoxylate esters would require significant re-optimization of the synthetic pathway and is not supported by the published literature.

Synthesis of Proline and Pipecolic Acid Derivatives via N-Acyliminium Ion Cyclization

For the construction of 3-ethenyl and 3-ethenylidene substituted pyrrolidines and piperidines, n-butyl glyoxylate is a proven reagent. Its use in generating N-acyliminium ion adducts, followed by silicon-assisted cyclization, provides a viable route to these heterocyclic scaffolds, which are structurally related to proline and pipecolic acid [4].

Technical Documentation Hub

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